molecular formula C5H9NO2 B6235474 6-methyl-1,3-oxazinan-2-one CAS No. 42202-89-1

6-methyl-1,3-oxazinan-2-one

Cat. No. B6235474
CAS RN: 42202-89-1
M. Wt: 115.1
InChI Key:
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Description

6-methyl-1,3-oxazinan-2-one, also known as 6-methyloxazinone, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. 6-methyloxazinone is a heterocyclic compound that is composed of a nitrogen atom and two oxygen atoms. Its molecular formula is C4H6N2O2. It is a white, crystalline solid that is soluble in water and has a melting point of around 140°C. 6-methyloxazinone has been studied for its potential applications in organic synthesis, as a catalyst, and as a pharmaceutical drug.

Mechanism of Action

The mechanism of action of 6-methyl-1,3-oxazinan-2-oneinone is not fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then leads to a variety of biochemical and physiological effects. For example, 6-methyl-1,3-oxazinan-2-oneinone has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
6-methyl-1,3-oxazinan-2-oneinone has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the amount of acetylcholine in the body. This can result in increased alertness, improved memory, and increased muscle strength. In addition, 6-methyl-1,3-oxazinan-2-oneinone has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-1,3-oxazinan-2-oneinone in laboratory experiments is its low toxicity. This makes it a safe and effective compound to use in a variety of experiments. In addition, 6-methyl-1,3-oxazinan-2-oneinone is readily available and can be synthesized in a variety of ways. However, there are some limitations to using 6-methyl-1,3-oxazinan-2-oneinone in laboratory experiments. For example, the compound can be unstable in certain environments and can degrade quickly. In addition, the compound can be difficult to work with due to its low solubility in water.

Future Directions

The potential applications of 6-methyl-1,3-oxazinan-2-oneinone are vast and there are many potential future directions for research. For example, further research could be done to explore the compound’s potential as a pharmaceutical drug. In addition, further research could be done to explore the compound’s potential as a catalyst for organic reactions. Finally, further research could be done to explore the compound’s potential as a therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

6-methyl-1,3-oxazinan-2-oneinone can be synthesized in a variety of ways. One of the most common methods is the condensation reaction of 1,3-diaminopropane with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 6-methyl-1,3-oxazinan-2-oneinone in a yield of around 70%. Another method involves the reaction of 1,3-diaminopropane with acetic anhydride and a base catalyst, such as sodium hydroxide. This reaction produces 6-methyl-1,3-oxazinan-2-oneinone in a yield of around 90%.

Scientific Research Applications

6-methyl-1,3-oxazinan-2-oneinone has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, amino acids, and peptides. It has also been studied as a catalyst for organic reactions and as a pharmaceutical drug. In addition, 6-methyl-1,3-oxazinan-2-oneinone has been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methyl-1,3-oxazinan-2-one can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "4-methyl-2-oxazolidinone", "methylamine", "formaldehyde", "sodium cyanoborohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "The synthesis begins with the reaction of 4-methyl-2-oxazolidinone with methylamine and formaldehyde in the presence of sodium cyanoborohydride to form 6-methyl-1,3-oxazinan-2-one.", "The resulting product is then purified by recrystallization.", "In the final step, the purified product is acetylated using acetic anhydride in the presence of sodium hydroxide and hydrochloric acid to yield the desired compound.", "The product is then isolated and purified by recrystallization." ] }

CAS RN

42202-89-1

Product Name

6-methyl-1,3-oxazinan-2-one

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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